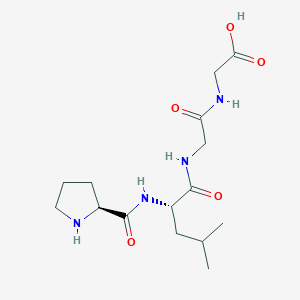

H-脯-亮-甘-甘-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

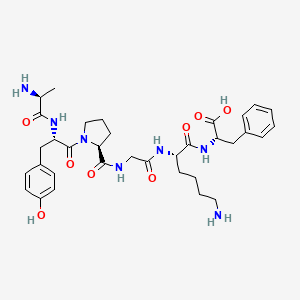

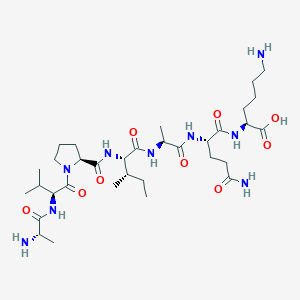

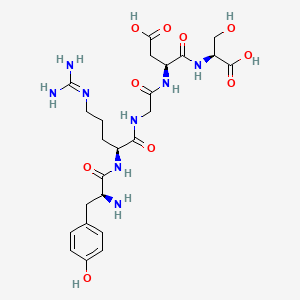

“H-Pro-leu-gly-gly-OH” is a sequence of amino acids that form a peptide chain. It consists of proline (PRO), leucine (LEU), glycine (GLY), and another glycine (GLY) at the C-terminal, indicated by the -OH . These amino acids are organic compounds that are essential building blocks of proteins and play various roles in biological processes .

Synthesis Analysis

Peptide synthesis requires selective acylation of a free amine. To accomplish the desired amide bond formation, we must first deactivate all extraneous amine functions so they do not compete for the acylation reagent. Then we must selectively activate the designated carboxyl function so that it will acylate the one remaining free amine .Molecular Structure Analysis

The molecular formula of “H-Pro-leu-gly-gly-OH” is C15H26N4O5 . The molecular weight is 342.39 . The structure of this peptide is derived from a protein secreted by Vibrio cholerae .Chemical Reactions Analysis

The synthesis of a peptide from its component amino acids involves overcoming two obstacles. The first is statistical in nature, and the second difficulty arises from the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing, but will generally react by proton transfer to give salts .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Pro-leu-gly-gly-OH” include a density of 1.2±0.1 g/cm3, a boiling point of 568.3±50.0 °C at 760 mmHg, and a molar volume of 232.7±3.0 cm3 .科学研究应用

Collagen Model Research

H-Pro-leu-gly-gly-OH is used in the synthesis of collagen-model triple-helical peptides (THPs). These peptides have been utilized as collagen models since the 1960s . The original focus for THP-based research was to unravel the structural determinants of collagen .

Understanding Triple-Helical Structure

Secondary amino acid analogs have been incorporated into THPs to more fully understand the forces that stabilize triple-helical structure .

Studying Chain Sequence Diversity

Heterotrimeric THPs have been utilized to better appreciate the contributions of chain sequence diversity on collagen function .

Cell Signaling Protein Research

The role of collagen as a cell signaling protein has been dissected using THPs that represent ligands for specific receptors .

Investigation of Collagenolysis

The mechanisms of collagenolysis have been investigated using THP substrates and inhibitors .

Biomaterial Applications

THPs have been developed for biomaterial applications .

Antioxidant Peptides Research

H-Pro-leu-gly-gly-OH is also used in the purification and identification of antioxidant peptides from egg white protein hydrolysate .

Chromatography and Mass Spectrometry

This compound is used in chromatography and mass spectrometry applications .

作用机制

安全和危害

The safety data sheet for “H-Pro-leu-gly-gly-OH” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

The future directions of peptide research involve not only duplicating the amino-acid sequences but also the exact conformations of the chains and the manner of hydration characteristic of the native protein . This could open up new possibilities for the development of therapeutics and other applications.

属性

IUPAC Name |

2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZOXDNRXYWQCI-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-leu-gly-gly-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)